2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide
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Overview
Description
Reagents: Thiol derivative
Conditions: Basic medium, room temperature
Step 3: Synthesis of Pyrimidine and Indole Derivatives
Reagents: Appropriate starting materials for pyrimidine and indole synthesis
Conditions: Vary depending on the specific reactions
Step 4: Coupling Reaction
Reagents: Benzoxazole derivative, pyrimidine derivative, indole derivative
Conditions: Catalytic amount of base, solvent such as DMF, elevated temperature
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The pyrimidine and indole moieties are then synthesized separately and coupled with the benzoxazole derivative under specific conditions.
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Step 1: Benzoxazole Synthesis
Reagents: o-aminophenol, carboxylic acid
Conditions: Acidic medium, elevated temperature
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or nitro groups if present in derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole, pyrimidine, or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the design of new drugs or bioactive molecules.
Medicine
Potential medical applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s structure suggests it could interact with a variety of biological targets, making it a candidate for drug discovery.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves its interaction with specific molecular targets. The benzoxazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This multi-faceted interaction profile allows the compound to modulate various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
- 4,6-dimethylpyrimidin-2-ylamine
- 5-methoxy-1H-indole-3-ethylamine
Uniqueness
Compared to similar compounds, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide stands out due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H27N7O3S |
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Molecular Weight |
529.6 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C27H27N7O3S/c1-16-12-17(2)31-26(30-16)34-25(28-11-10-18-14-29-21-9-8-19(36-3)13-20(18)21)33-24(35)15-38-27-32-22-6-4-5-7-23(22)37-27/h4-9,12-14,29H,10-11,15H2,1-3H3,(H2,28,30,31,33,34,35) |
InChI Key |
QUCOJIHWQBXWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)CSC4=NC5=CC=CC=C5O4)C |
Origin of Product |
United States |
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